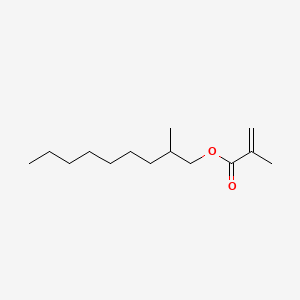

2-Methylnonyl methacrylate

Beschreibung

It belongs to the family of alkyl methacrylates, characterized by a methacryloyl group (CH₂=C(CH₃)COO−) bonded to a branched nonyl chain (C₁₀H₂₁). This compound is primarily used in polymer formulations, where its long, branched alkyl chain imparts flexibility, hydrophobicity, and plasticizing effects to acrylic copolymers. While specific data on 2-methylnonyl methacrylate are absent in the provided evidence, its properties can be inferred from structurally similar methacrylates discussed below .

Eigenschaften

CAS-Nummer |

67905-49-1 |

|---|---|

Molekularformel |

C14H26O2 |

Molekulargewicht |

226.35 g/mol |

IUPAC-Name |

2-methylnonyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H26O2/c1-5-6-7-8-9-10-13(4)11-16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3 |

InChI-Schlüssel |

HVRYPBMZOOJQMD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(C)COC(=O)C(=C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnonyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of 2-Methylnonyl methacrylate can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and advanced separation techniques to purify the final product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylnonyl methacrylate can undergo various chemical reactions, including:

Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methylnonanol.

Transesterification: It can react with other alcohols to form different methacrylate esters.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties.

Hydrolysis: Methacrylic acid and 2-methylnonanol.

Transesterification: Different methacrylate esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

2-Methylnonyl methacrylate has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.

Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Employed in the formulation of dental materials and bone cements.

Wirkmechanismus

The mechanism of action of 2-Methylnonyl methacrylate primarily involves its ability to undergo polymerization. The ester group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be used to create materials with specific properties, such as flexibility, durability, and chemical resistance .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Methacrylates differ in their ester substituents, which dictate their physical and chemical behavior. Below is a comparison of 2-methylnonyl methacrylate with key analogues:

Methyl Methacrylate (MMA)

- Structure : CH₂=C(CH₃)COOCH₃.

- Properties : Short-chain ester with high glass transition temperature (Tg ≈ 105°C), high rigidity, and moderate hydrophobicity.

- Applications : PMMA (plexiglass), adhesives, and coatings .

- Contrast with 2-Methylnonyl Methacrylate: The branched nonyl chain in 2-methylnonyl methacrylate reduces Tg significantly (estimated Tg < -20°C) and enhances flexibility, making it suitable for elastomers and impact modifiers .

2-Hydroxyethyl Methacrylate (HEMA)

- Structure : CH₂=C(CH₃)COO(CH₂)₂OH.

- Properties : Hydrophilic due to terminal hydroxyl group; Tg ≈ 55°C.

- Applications : Hydrogels, contact lenses, and biomedical coatings .

- Contrast: 2-Methylnonyl methacrylate is hydrophobic and lacks reactive groups, favoring applications in waterproof coatings rather than biomedical systems .

Iso-Tridecyl Methacrylate

- Structure : CH₂=C(CH₃)COO(CH₂)₁₂CH(CH₃).

- Properties : Long branched chain; very low Tg (≈ -60°C), excellent flexibility, and UV resistance.

- Applications : Automotive coatings, adhesives, and sealants .

- Contrast: 2-Methylnonyl methacrylate, with a shorter chain (C10 vs. C13), offers a balance between flexibility and mechanical strength, suitable for industrial coatings .

Isobutyl Methacrylate

- Structure : CH₂=C(CH₃)COOCH₂CH(CH₃)₂.

- Properties : Branched C4 chain; Tg ≈ 20°C.

- Applications : Reactive diluents, lubricant additives .

- Contrast: The longer nonyl chain in 2-methylnonyl methacrylate provides greater plasticizing efficiency and compatibility with non-polar polymers .

Physical and Chemical Properties

Table 1 summarizes inferred properties of 2-methylnonyl methacrylate compared to analogues:

| Property | 2-Methylnonyl Methacrylate | Methyl Methacrylate | Iso-Tridecyl Methacrylate | 2-Hydroxyethyl Methacrylate |

|---|---|---|---|---|

| Molecular Weight | ~228 g/mol | 100.12 g/mol | ~298 g/mol | 130.14 g/mol |

| Tg (Polymer) | ~-30°C (estimated) | 105°C | -60°C | 55°C |

| Solubility | High in hydrocarbons | Polar solvents | Hydrocarbons, oils | Water (limited), alcohols |

| Hydrophobicity | High | Moderate | Very high | Low |

| Key Applications | Flexible coatings, sealants | Rigid plastics | UV-resistant coatings | Hydrogels, medical devices |

Data inferred from structural analogs in .

Performance in Copolymers

2-Methylnonyl methacrylate is often copolymerized with other methacrylates to tailor material properties:

- With Methyl Methacrylate : Reduces brittleness in PMMA, enhancing impact resistance .

- With 2-Ethylhexyl Acrylate : Improves low-temperature flexibility in adhesives .

- Contrast with Epoxy-Containing Methacrylates: Unlike glycidyl methacrylate (), 2-methylnonyl methacrylate cannot participate in crosslinking reactions but improves elongation at break in polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.